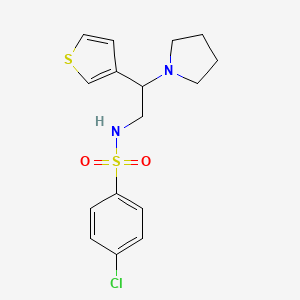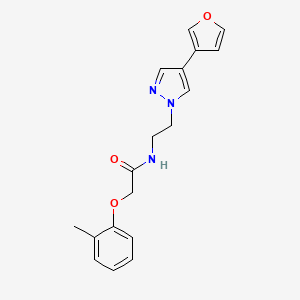
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is an organic molecule that draws interest for its potential applications in various fields such as chemistry, biology, and medicine. Its complex structure includes functional groups such as amines, pyrimidines, and thioethers, making it a versatile compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can be synthesized through a multi-step process involving key reagents and specific reaction conditions. One typical synthetic route may involve the condensation of 4-(Dimethylamino)-6-methylpyrimidine with an appropriate ethylamine derivative, followed by the formation of the urea bond with 3-(methylthio)phenyl isocyanate. Careful control of temperature, pH, and solvent conditions is crucial to achieve a high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is essential. This includes scaling up the reactions, employing continuous flow chemistry for better control over reaction parameters, and using cost-effective and readily available reagents. Advanced purification techniques such as crystallization or chromatography are often employed to ensure the product meets industrial standards.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: Reduction reactions can modify the existing functional groups to alter the compound's physical and chemical properties.
Substitution: The compound's aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles depending on the desired substitution reaction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups into the pyrimidine or phenyl rings.
科学的研究の応用
Chemistry
In chemistry, 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is used as a starting material for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry or as a building block in polymer synthesis.
Biology
In biological research, the compound's ability to interact with proteins and nucleic acids makes it a valuable tool for studying enzyme mechanisms or gene expression. It can also act as a probe for investigating cellular pathways.
Medicine
Medically, the compound shows promise in drug development due to its potential biological activities. Its structural features suggest it may interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound is used in the formulation of specialty chemicals, including agricultural chemicals, dyes, and pigments. Its unique reactivity profile allows for its incorporation into various industrial processes.
作用機序
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action may involve binding to the active site of enzymes, altering their catalytic activity, or interacting with DNA/RNA to modulate gene expression. The pathways involved include signal transduction, metabolic pathways, and regulatory networks within cells.
類似化合物との比較
Similar Compounds
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can be compared to similar compounds such as:
1-(2-((4-(Dimethylamino)pyrimidin-2-yl)amino)ethyl)-3-(phenyl)urea
1-(2-((6-Methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
1-(2-((4-Aminopyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
Unique Features
Compared to these similar compounds, this compound's unique features include the presence of both a dimethylamino group and a methylthio group, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest.
There you go—a deep dive into the intricate world of this compound! If there's anything else you'd like to explore, feel free to ask.
特性
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNIBTVIKQHIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)



![2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2527759.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)

![N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2-[5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-YL]ACETAMIDE](/img/structure/B2527763.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)

![3-{2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B2527773.png)
